Ethene, 1,2-diethoxy-
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Overview
Description
Ethene, 1,2-diethoxy- is an organic compound with the molecular formula C6H12O2. It is also known by other names such as 1,2-Diethoxyethene and 1,2-Diethoxyethylene . This compound is characterized by the presence of two ethoxy groups attached to an ethene backbone. It is a colorless liquid that is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethene, 1,2-diethoxy- can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the diethoxy compound .
Industrial Production Methods: Industrial production of Ethene, 1,2-diethoxy- involves similar synthetic routes but on a larger scale. The process may include continuous distillation to purify the product and ensure high yield and purity .
Types of Reactions:
Oxidation: Ethene, 1,2-diethoxy- can undergo oxidation reactions to form various oxidation products.
Reduction: It can be reduced to form simpler alcohols or ethers.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or simpler ethers.
Substitution: Formation of new ethers or other substituted products.
Scientific Research Applications
Ethene, 1,2-diethoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethene, 1,2-diethoxy- involves its interaction with molecular targets through its ethoxy groups. These interactions can lead to the formation of various intermediates and products depending on the reaction conditions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
- Ethane, 1,2-diethoxy-
- Dimethoxyethane
- Ethylene glycol diethyl ether
- Diethyl cellosolve
Comparison: Ethene, 1,2-diethoxy- is unique due to its ethene backbone with two ethoxy groups, which imparts distinct chemical properties compared to similar compounds like Ethane, 1,2-diethoxy- and Dimethoxyethane. These differences make it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
16484-86-9 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1,2-diethoxyethene |
InChI |
InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
HDUOBOAWDSZFTJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCO/C=C/OCC |
SMILES |
CCOC=COCC |
Canonical SMILES |
CCOC=COCC |
16484-86-9 | |
Origin of Product |
United States |
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